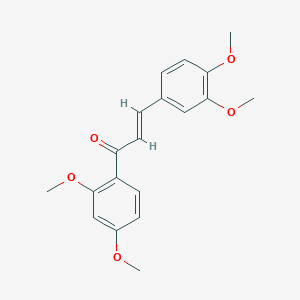

Butein tetramethyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-14-7-8-15(18(12-14)23-3)16(20)9-5-13-6-10-17(22-2)19(11-13)24-4/h5-12H,1-4H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVLLUWABVOODQ-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100753-43-3 | |

| Record name | Chalcone, 3,4,2',4'-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100753433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to Butein Tetramethyl Ether (CAS: 155048-06-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butein tetramethyl ether, with the CAS number 155048-06-9, is a synthetic derivative of butein, a naturally occurring chalcone.[1][2] Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered significant interest in the scientific community for its potent and selective inhibitory activity against the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2).[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental protocols related to this compound.

Physicochemical Properties

This compound is chemically identified as (2E)-1-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one.[5][6][7] It presents as a pale yellow solid and exhibits solubility in organic solvents such as chloroform and dichloromethane.[5][8] While a specific melting point has not been reported in the reviewed literature, its physical state at room temperature is solid.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 155048-06-9 | [2][4][9] |

| Molecular Formula | C₁₉H₂₀O₅ | [2][9][10] |

| Molecular Weight | 328.36 g/mol | [5][9][10] |

| IUPAC Name | (E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | [6] |

| Appearance | Pale Yellow Solid | [5][8] |

| Solubility | Soluble in Chloroform, Dichloromethane | [5][8] |

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its function as a potent and selective inhibitor of the BCRP/ABCG2 transporter.[3][4] BCRP is an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[11][12][13] The overexpression of BCRP is a significant factor in the failure of cancer chemotherapy.

This compound has been shown to effectively inhibit BCRP-mediated drug efflux, thereby sensitizing cancer cells to chemotherapeutic agents.[3][4]

Table 2: In Vitro Biological Activity of this compound

| Cell Line | Assay | Endpoint | Result | Source(s) |

| MCF-7 MX (BCRP-overexpressing) | Hoechst 33342 Accumulation | IC₅₀ | 2.2 µM | [3][4] |

| MDCK BCRP (BCRP-overexpressing) | Hoechst 33342 Accumulation | IC₅₀ | 1.03 µM | [3][4] |

The mechanism of action involves the direct inhibition of the BCRP transporter, leading to an increased intracellular concentration of its substrates, such as the fluorescent dye Hoechst 33342 and various anticancer drugs.[14] While the precise interaction with the transporter is a subject of ongoing research, it is understood to interfere with the efflux function of BCRP.

BCRP/ABCG2-Mediated Multidrug Resistance Pathway

The following diagram illustrates the role of BCRP in multidrug resistance and the point of intervention for this compound.

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of chalcones is the Claisen-Schmidt condensation.[15][16][17][18][19] This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone with a substituted benzaldehyde. For the synthesis of this compound, 2,4-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde would be the starting materials.

General Protocol for Claisen-Schmidt Condensation:

-

Reactant Preparation: Dissolve equimolar amounts of 2,4-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde in a suitable solvent, such as ethanol.

-

Catalyst Addition: While stirring at room temperature, slowly add a catalytic amount of a strong base, such as a 40% aqueous solution of sodium hydroxide (NaOH).

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, pour the mixture into cold water or a dilute acid solution to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

BCRP/ABCG2 Inhibition Assay (Hoechst 33342 Accumulation Assay)

This assay is used to determine the inhibitory activity of compounds against the BCRP transporter by measuring the intracellular accumulation of the fluorescent substrate Hoechst 33342.[14]

Protocol:

-

Cell Culture: Culture BCRP-overexpressing cells (e.g., MCF-7 MX or MDCK BCRP) and the corresponding parental cells in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known BCRP inhibitor (positive control) for a defined period (e.g., 30 minutes) at 37°C.

-

Substrate Addition: Add Hoechst 33342 to the wells and incubate for a further period (e.g., 60-90 minutes) at 37°C.

-

Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for Hoechst 33342.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% increase in the intracellular accumulation of Hoechst 33342 in BCRP-overexpressing cells compared to untreated cells.

Summary and Future Directions

This compound is a valuable research compound with potent and selective inhibitory activity against the BCRP/ABCG2 transporter. Its ability to reverse multidrug resistance in cancer cells makes it a promising candidate for further investigation in drug development. Future research should focus on elucidating its precise binding site on the BCRP transporter, conducting in vivo efficacy and toxicity studies, and exploring its potential in combination therapies with existing chemotherapeutic agents. Further characterization of its physicochemical properties, such as its melting point and a more detailed solubility profile, would also be beneficial for its formulation and application in preclinical studies.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound | 155048-06-9 | FGA04806 [biosynth.com]

- 3. Butein Shows Cytotoxic Effects and Induces Apoptosis in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. usbio.net [usbio.net]

- 6. lgcstandards.com [lgcstandards.com]

- 7. This compound - CAS:155048-06-9 - 全益生物 [cn.chemhifuture.com]

- 8. biomall.in [biomall.in]

- 9. Butein induces apoptotic cell death of human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chalcone, 3,4,2',4'-tetramethoxy- | C19H20O5 | CID 5936200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Role of Breast Cancer Resistance Protein (BCRP/ABCG2) in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxic effect of butein on human colon adenocarcinoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. benchchem.com [benchchem.com]

- 17. youtube.com [youtube.com]

- 18. scispace.com [scispace.com]

- 19. scispace.com [scispace.com]

Solubility of Butein Tetramethyl Ether in DMSO and Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available information regarding the solubility of Butein tetramethyl ether in dimethyl sulfoxide (DMSO) and ethanol. Due to a lack of specific quantitative data in publicly available literature for this compound, this document also includes relevant data for the parent compound, Butein, as a reference point. Furthermore, it outlines a general experimental protocol for solubility determination and presents a hypothetical experimental workflow and relevant signaling pathways based on the known biological activities of Butein.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Source |

| Chloroform | Soluble | [1][2] |

| Dichloromethane | Soluble | [1][2] |

| DMSO | Data not available | |

| Ethanol | Data not available |

For comparative purposes, the solubility of the parent compound, Butein, is provided below. It is crucial to note that the methylation of hydroxyl groups in Butein to form this compound can significantly alter its physicochemical properties, including solubility. Therefore, the following data should be considered as an estimation and not a direct representation of the solubility of this compound.

Table 2: Solubility of Butein in DMSO and Ethanol

| Solvent | Approximate Solubility (mg/mL) | Source |

| DMSO | ≥13.6 | [3] |

| Ethanol | ~20 | [4] |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound. The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in DMSO and ethanol.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Absolute Ethanol

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

To each vial, add a precise volume of the respective solvent (DMSO or ethanol).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

For a more complete separation, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the aliquot through a syringe filter to remove any remaining microparticles.

-

Dilute the filtered solution with an appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

A standard calibration curve of this compound should be prepared in the same solvent to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of this compound in the respective solvent at the specified temperature.

-

Experimental workflow for solubility determination.

Potential Signaling Pathways and Experimental Workflow

While specific studies on the signaling pathways affected by this compound are limited, research on its parent compound, Butein, has identified several key molecular targets. It is plausible that this compound may exhibit similar biological activities. The following diagrams illustrate signaling pathways known to be modulated by Butein.

Potential inhibition of the PI3K/AKT signaling pathway by Butein.

Potential modulation of the MAPK signaling cascade by Butein.

A hypothetical experimental workflow to investigate the biological effects of this compound, based on the known activities of Butein, could involve the following steps:

Hypothetical workflow for biological evaluation.

Disclaimer: The information provided on signaling pathways and the experimental workflow is based on studies conducted with the parent compound, Butein. Further research is required to confirm if this compound exhibits similar biological activities and mechanisms of action. The solubility data for Butein is provided for reference only and may not be representative of this compound. Researchers should independently verify the solubility of this compound in their specific experimental settings.

References

- 1. Butein Inhibits Cell Growth by Blocking the IL-6/IL-6Rα Interaction in Human Ovarian Cancer and by Regulation of the IL-6/STAT3/FoxO3a Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butein sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. deredpill.com [deredpill.com]

Butein Tetramethyl Ether: A Technical Guide on its Physicochemical Properties, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butein tetramethyl ether, a derivative of the naturally occurring chalcone butein, is a compound of increasing interest in pharmacological research. This technical guide provides a comprehensive overview of its molecular characteristics, a detailed protocol for its synthesis, and methodologies for evaluating its biological activities, particularly in the realms of anti-inflammatory and anti-cancer research. The information is presented to facilitate further investigation and application of this promising molecule in drug discovery and development.

Core Molecular and Physical Data

This compound, systematically named (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, possesses a distinct molecular structure that contributes to its biological activity. Its key physicochemical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₂₀O₅ | [1] |

| Molecular Weight | 328.4 g/mol | [1] |

| Appearance | Pale Yellow Solid | |

| Solubility | Chloroform, Dichloromethane | |

| CAS Number | 155048-06-9 | [1] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction.[2][3][4] This classic organic reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. For this compound, the specific precursors are 2,4-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation for this compound Synthesis

Materials:

-

2,4-dimethoxyacetophenone

-

3,4-dimethoxybenzaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (HCl) for neutralization

-

Distilled water

-

Ice

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2,4-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde in a minimal amount of ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Base Addition: Prepare a solution of sodium hydroxide or potassium hydroxide in ethanol or water. Slowly add the basic solution dropwise to the stirring mixture of the acetophenone and aldehyde. The reaction mixture will typically change color, indicating the initiation of the condensation reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours to overnight.

-

Precipitation and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture with dilute hydrochloric acid to neutralize the base and precipitate the crude product.

-

Filtration and Washing: Collect the precipitated this compound by vacuum filtration. Wash the solid with cold water to remove any remaining salts and impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a pale yellow crystalline solid.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A visual representation of the synthesis workflow is provided below.

Biological Activity and Experimental Evaluation

Chalcones, including butein and its derivatives, are known to exhibit a wide range of biological activities, with anti-inflammatory and anti-cancer properties being of particular interest.[5] The tetramethylated form of butein is being investigated for its potential as a therapeutic agent.

Anti-Cancer Activity

Several tetramethoxychalcone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7] The evaluation of the anti-cancer potential of this compound can be conducted using the following standard in vitro assays.

Experimental Protocols:

-

Cell Proliferation (MTT) Assay: This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength to determine cell viability.

-

-

Colony Formation Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.[8]

-

Seed a low density of cancer cells in a 6-well plate.

-

Treat the cells with different concentrations of this compound.

-

Allow the cells to grow for 1-2 weeks, replacing the medium as needed.

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies to determine the effect of the compound on cell survival.

-

-

Apoptosis Assay (Annexin V Staining): This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[9][10][11]

-

Treat cancer cells with this compound for a specified time.

-

Harvest the cells and wash them with a binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Anti-Inflammatory Activity

Chalcones are known to modulate inflammatory pathways. The anti-inflammatory effects of this compound can be investigated by measuring its ability to inhibit the production of inflammatory mediators in stimulated immune cells.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Measure the amount of nitric oxide in the supernatant using the Griess reagent. A decrease in NO levels in the presence of this compound indicates anti-inflammatory activity.[12][13]

Potential Signaling Pathways

The biological effects of chalcones are often mediated through their interaction with specific intracellular signaling pathways. While the precise mechanisms of this compound are still under investigation, related compounds are known to modulate key pathways involved in inflammation and cancer.

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation and cell survival. Several chalcones have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.[5][14][15][16][17] It is hypothesized that this compound may exert its anti-inflammatory effects through a similar mechanism.

-

STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved in cell proliferation, survival, and inflammation. Aberrant STAT3 activation is common in many cancers. Some tetramethoxychalcones have been shown to inhibit STAT3 phosphorylation, leading to the suppression of tumor cell growth.[6]

Conclusion

This compound represents a promising scaffold for the development of novel anti-inflammatory and anti-cancer agents. This guide provides the foundational knowledge and experimental protocols necessary for researchers to synthesize this compound and evaluate its biological potential. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic efficacy in preclinical models.

References

- 1. This compound | 155048-06-9 | FGA04806 [biosynth.com]

- 2. scispace.com [scispace.com]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetramethoxychalcone, a Chalcone Derivative, Suppresses Proliferation, Blocks Cell Cycle Progression, and Induces Apoptosis of Human Ovarian Cancer Cells | PLOS One [journals.plos.org]

- 7. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetramethoxychalcone, a Chalcone Derivative, Suppresses Proliferation, Blocks Cell Cycle Progression, and Induces Apoptosis of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. Apoptosis Protocols | USF Health [health.usf.edu]

- 12. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 17. selleckchem.com [selleckchem.com]

Purity analysis of synthetic Butein tetramethyl ether

An In-Depth Technical Guide to the Purity Analysis of Synthetic Butein Tetramethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of synthetic this compound (2',3',4',4-tetramethoxychalcone). As a methylated derivative of Butein, a chalcone with significant biological activities, ensuring the purity of its synthetic counterpart is critical for accurate pharmacological studies and potential therapeutic development. This document outlines common synthetic routes, detailed protocols for purity determination, and insights into the potential biological signaling pathways it may influence.

Synthesis and Purification Overview

This compound is typically synthesized through a base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of an appropriately substituted acetophenone and benzaldehyde.

A general synthetic scheme involves the reaction of 2',4'-dihydroxyacetophenone with 3,4-dihydroxybenzaldehyde to form butein, which is then tetramethylated. Alternatively, the synthesis can proceed via the condensation of 2-hydroxy-4,6-dimethoxyacetophenone with 3,4-dimethoxybenzaldehyde.

Purification of the crude product is commonly achieved through recrystallization, often from ethanol, to remove unreacted starting materials and side products.[1][2][3] Column chromatography can also be employed for more rigorous purification.

Quantitative Purity Analysis

A multi-faceted approach is essential for the accurate determination of this compound purity. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative analysis, while other spectroscopic and chromatographic methods provide qualitative confirmation and identification of impurities.

Table 1: Summary of Analytical Techniques for Purity Assessment

| Analytical Technique | Purpose | Typical Purity Specification |

| High-Performance Liquid Chromatography (HPLC) | Quantitative determination of purity and impurities. | ≥ 98% |

| Thin-Layer Chromatography (TLC) | Qualitative assessment of purity and reaction monitoring. | Single spot |

| Melting Point | Indication of purity. | Sharp, narrow range |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | Conforms to structure |

| Infrared (IR) Spectroscopy | Confirmation of functional groups. | Conforms to structure |

| Mass Spectrometry (MS) | Determination of molecular weight and impurity identification. | Conforms to expected m/z |

Table 2: Representative Quantitative HPLC Purity Data

| Lot Number | Retention Time (min) | Peak Area (%) | Impurity Profile (%) |

| BTE-2025-001 | 8.52 | 99.2 | Impurity A (0.3%), Impurity B (0.5%) |

| BTE-2025-002 | 8.51 | 98.8 | Impurity A (0.6%), Impurity C (0.6%) |

| BTE-2025-003 | 8.53 | 99.5 | Impurity B (0.2%), Other (0.3%) |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound.[4]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 5 µm, 4.6 x 250 mm.[4]

-

Mobile Phase: Isocratic elution with Methanol:Water (80:20 v/v).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at 370 nm.[4]

-

Injection Volume: 10 µL.[4]

-

Column Temperature: 30°C.[4]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of the synthesis and for preliminary purity assessment.[2]

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase (Eluent): Hexane:Ethyl Acetate (3:1 v/v).[2]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetone or dichloromethane).

-

Visualization: UV light (254 nm and 365 nm) and/or staining with a suitable reagent (e.g., potassium permanganate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the unambiguous structural confirmation of the synthesized this compound and for identifying any structurally related impurities.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instruments: ¹H NMR (400 MHz), ¹³C NMR (100 MHz).

-

Procedure: Prepare a sample solution of approximately 5-10 mg in 0.5-0.7 mL of the deuterated solvent. Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.

Workflow and Signaling Pathways

Experimental Workflow for Purity Analysis

The following diagram illustrates the typical workflow for the purity analysis of a newly synthesized batch of this compound.

Caption: Workflow for the synthesis, purification, and purity analysis of this compound.

Potential Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound are not as extensively studied as its parent compound, Butein, it is plausible that it shares some biological activities. Butein is known to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways.[5][6] The diagram below illustrates the ERK/Nrf2 signaling pathway, which is a target of Butein and may also be influenced by its tetramethylated derivative.[7]

Caption: Postulated activation of the ERK/Nrf2 signaling pathway by this compound.

Conclusion

The purity of synthetic this compound is paramount for its reliable use in research and drug development. A combination of chromatographic and spectroscopic techniques, with a particular emphasis on quantitative HPLC, is necessary for a thorough purity assessment. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers working with this and related chalcone compounds. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.

References

The Natural Occurrence of Methylated Butein Derivatives: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the natural sources and biosynthesis of methylated butein derivatives is crucial for harnessing their therapeutic potential. This in-depth technical guide provides a comprehensive overview of the natural occurrence of these valuable compounds, detailing their isolation, quantification, and biosynthetic origins.

Methylated derivatives of butein, a chalcone known for its diverse biological activities, are a fascinating subgroup of flavonoids with potential applications in pharmacology. Their natural occurrence, while not as widespread as other flavonoids, is documented in several plant families, offering promising avenues for natural product discovery.

Natural Sources and Quantitative Data

Methylated butein derivatives have been identified in various plant species, primarily within the families Asteraceae, Fabaceae, and Moraceae. These compounds are often present as complex mixtures, and their isolation and quantification require sophisticated analytical techniques. The following table summarizes the known natural occurrences of specific methylated butein derivatives and, where available, quantitative data on their abundance.

| Methylated Butein Derivative | Plant Source | Plant Part | Quantitative Data |

| 2′,3,4-trihydroxy-4′,6′-dimethoxychalcone | Chromolaena tacotana | Inflorescences | Data not available in reviewed literature. |

| 2′,4-dihydroxy-4′,6′-dimethoxychalcone | Chromolaena tacotana | Inflorescences | Data not available in reviewed literature. |

| 3-O-methylabyssinone A | Lonchocarpus nicou | Roots | Data not available in reviewed literature. |

| 4,4′-dihydroxy-2′-methoxychalcone (DHMC) | Medicago truncatula | Roots | Key for rhizobial nod gene induction; specific yield not detailed.[1] |

| 7,9,2′,4′-tetrahydroxy-8-isopentenyl-5-methoxychalcone | Sophora flavescens | Roots | Data not available in reviewed literature. |

Note: The reviewed literature to date does not provide specific yields or concentrations in a standardized format for many of these compounds. Further quantitative studies are needed to establish the precise abundance of these methylated butein derivatives in their natural sources.

Experimental Protocols: From Plant to Pure Compound

The isolation and characterization of methylated butein derivatives involve a multi-step process that begins with the collection and extraction of plant material, followed by chromatographic separation and spectroscopic analysis for structural elucidation.

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of methylated chalcones from plant material.

Detailed Methodologies

1. Extraction of Chalcones from Chromolaena tacotana Inflorescences [2][3]

-

Plant Material: Inflorescences of Chromolaena tacotana are collected and air-dried.

-

Extraction: The dried plant material is subjected to extraction with dichloromethane.

-

Isolation: The resulting dichloromethane extract is then subjected to further purification steps. While the specific details of the column chromatography are not fully elaborated in the reviewed literature, it typically involves silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds, 2′,3,4-trihydroxy-4′,6′-dimethoxychalcone and 2′,4-dihydroxy-4′,6′-dimethoxychalcone.[2][3]

2. Extraction of Chalcones from Lonchocarpus, Derris, and Sophora Species

-

General Approach: The roots of these plants are the primary source of chalcones.[4] A common procedure involves the extraction of the dried and powdered root material with solvents of increasing polarity, such as hexane, dichloromethane, and methanol.

-

Purification: The crude extracts are then fractionated using column chromatography on silica gel. Further purification is achieved through techniques like Sephadex column chromatography and preparative HPLC to yield the pure methylated chalcones.

3. Structural Elucidation

The identification and structural confirmation of isolated methylated butein derivatives are accomplished using a combination of spectroscopic techniques:

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is used to determine the molecular weight and fragmentation pattern of the compounds, providing initial structural clues.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (such as COSY, HSQC, and HMBC), are essential for the complete structural elucidation of the isolated chalcones.[3]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy helps in identifying the chalcone skeleton and the substitution pattern on the aromatic rings.[3]

Biosynthesis of Methylated Butein Derivatives

The biosynthesis of methylated butein derivatives follows the general flavonoid biosynthetic pathway, with additional methylation steps catalyzed by specific O-methyltransferases (OMTs).

The key steps in the biosynthesis include:

-

Phenylpropanoid Pathway: The pathway starts with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic chalcone scaffold.

-

Hydroxylation: The chalcone backbone undergoes hydroxylation reactions to produce butein (2',4',3,4-tetrahydroxychalcone).

-

Methylation: Specific hydroxyl groups on the butein molecule are then methylated by O-methyltransferases (OMTs), using S-adenosyl-L-methionine (SAM) as the methyl group donor, to yield the various methylated butein derivatives.[1]

Conclusion

The natural occurrence of methylated butein derivatives presents a promising area of research for the discovery of new bioactive compounds. While several of these compounds have been isolated and structurally characterized, there is a clear need for more extensive quantitative studies to determine their abundance in various plant sources. Furthermore, the development and reporting of detailed, standardized experimental protocols for their extraction and purification would greatly benefit the scientific community. Continued exploration of the biosynthesis of these molecules may also open up possibilities for their production through metabolic engineering and synthetic biology approaches, providing a sustainable source for future drug development endeavors.

References

- 1. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A Novel Tri-Hydroxy-Methylated Chalcone Isolated from Chromolaena tacotana with Anti-Cancer Potential Targeting Pro-Survival Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering a Plant Polyketide Synthase for the Biosynthesis of Methylated Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Butein Tetramethyl Ether In Vitro Cell-Based Assays

Disclaimer: Limited direct experimental data is currently available for butein tetramethyl ether. The following application notes and protocols are primarily based on the well-documented in vitro activities of its parent compound, butein, and structurally related methoxy-substituted chalcones. These should serve as a foundational guide for researchers initiating studies on this compound.

Introduction

This compound (3,4,2',4'-tetramethoxychalcone) is a methylated derivative of butein, a naturally occurring chalcone with known anti-inflammatory and anti-cancer properties. Methylation can alter the pharmacological properties of a compound, including its bioavailability, metabolic stability, and target specificity. These notes provide an overview of potential in vitro cell-based assays to investigate the biological activities of this compound, drawing parallels from the known mechanisms of butein and other methylated chalcones.

Potential Biological Activities and Key Signaling Pathways

Based on the activities of butein and related compounds, this compound is hypothesized to modulate key cellular processes such as inflammation, cell proliferation, and apoptosis. The primary signaling pathways likely to be affected include NF-κB, STAT3, PI3K/Akt, and MAPK.

Anti-inflammatory Activity

Butein is a known inhibitor of the NF-κB signaling pathway. It has been shown to directly inhibit IκBα kinase (IKK), preventing the phosphorylation and degradation of IκBα. This leads to the suppression of NF-κB activation and the subsequent expression of pro-inflammatory genes.[1][2][3][4][5]

Anticancer Activity

Butein has been demonstrated to inhibit the proliferation and induce apoptosis in various cancer cell lines.[6][7][8][9][10][11] These effects are often linked to the modulation of the STAT3, PI3K/Akt, and MAPK signaling pathways. Butein can suppress both constitutive and inducible STAT3 activation, leading to the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) and cell cycle regulators (cyclin D1).[12][13][14][15]

Data Presentation: Quantitative Analysis of Butein and Related Chalcones

The following tables summarize the reported IC50 values for butein and other methoxy-substituted chalcones in various in vitro assays. This data can serve as a reference for designing dose-response experiments for this compound.

Table 1: Cytotoxicity of Butein in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HCT116 | Colon Cancer | MTT | 37.07 | [16] |

| Colon 220.1 | Colon Adenocarcinoma | Cell Proliferation | 1.75 | [10] |

| A2780 | Ovarian Cancer | MTT | 64.7 | [11] |

| SKOV3 | Ovarian Cancer | MTT | 175.3 | [11] |

Table 2: Biological Activity of Methoxy-Substituted Chalcones

| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |

| 3-Hydroxy-4,3',4',5'-tetramethoxychalcone | NF-κB Inhibition | - | Low micromolar | [17] |

| 4-Hydroxy-3,3',4',5'-tetramethoxychalcone | NO Production Inhibition | Macrophages | 0.3 | [18] |

| 3,3',4,5'-Tetramethoxychalcone | NO Production Inhibition | Macrophages | 0.3 | [18] |

| 3,3',4,5'-Tetramethoxychalcone | Anti-proliferation | Hep G2 | 1.8 | [18] |

| 3,3',4,5'-Tetramethoxychalcone | Anti-proliferation | Colon 205 | 2.2 | [18] |

| 2,4,6-trimethoxy-4'-nitrochalcone | Cytotoxicity | Eca-109 | 4.97 | [19] |

| 2,4,6-trimethoxy-4'-nitrochalcone | Cytotoxicity | KYSE-450 | 9.43 | [19] |

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the biological activity of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound stock solution (in DMSO)

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound stock solution (in DMSO)

-

Selected cancer cell line(s)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells into 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

Materials:

-

This compound stock solution (in DMSO)

-

Selected cell line(s)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-IκBα, IκBα, Bcl-2, Bax, Caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound for the specified time.

-

Lyse the cells and collect the protein lysate.

-

Determine the protein concentration of each sample.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

These protocols provide a starting point for the in vitro evaluation of this compound. Researchers should optimize the conditions for their specific cell lines and experimental questions.

References

- 1. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butein, a tetrahydroxychalcone, suppresses cancer-induced osteoclastogenesis through inhibition of receptor activator of nuclear factor-kappaB ligand signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Butein suppresses ICAM-1 expression through the inhibition of IκBα and c-Jun phosphorylation in TNF-α- and PMA-treated HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butein inhibits NF-κB, AP-1 and Akt activation in adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Butein Shows Cytotoxic Effects and Induces Apoptosis in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Butein induces apoptotic cell death of human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Butein Induces Apoptosis and Inhibits Prostate Tumor Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Butein induces apoptotic cell death of human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic effect of butein on human colon adenocarcinoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Butein Inhibits Cell Growth by Blocking the IL-6/IL-6Rα Interaction in Human Ovarian Cancer and by Regulation of the IL-6/STAT3/FoxO3a Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Butein suppresses constitutive and inducible signal transducer and activator of transcription (STAT) 3 activation and STAT3-regulated gene products through the induction of a protein tyrosine phosphatase SHP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Butein Inhibits Cell Growth by Blocking the IL-6/IL-6Rα Interaction in Human Ovarian Cancer and by Regulation of the IL-6/STAT3/FoxO3a Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Butein as an Enzyme Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Butein (2',3,4,4'-tetrahydroxychalcone) is a natural polyphenolic compound belonging to the chalcone family, found in various medicinal plants[1][2]. It has garnered significant interest in the scientific community for its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects[1]. A primary mechanism underlying these effects is its ability to act as an inhibitor of various enzymes, particularly protein kinases involved in critical cellular signaling pathways[1][3][4]. This document provides a detailed overview of Butein's activity, quantitative data on its inhibitory concentrations, and protocols for its use in enzyme inhibition assays.

While this document focuses on Butein due to the extensive available data, it is important to note its derivative, Butein tetramethyl ether (CAS 155048-06-9)[5][6][7]. This methylated version of Butein, where the hydroxyl groups are replaced by methoxy groups, serves as an important control compound. Researchers can use it to investigate the specific role of the hydroxyl moieties in Butein's enzyme-inhibiting activity. Currently, detailed public data on the specific enzyme targets and inhibitory potency of this compound is limited; it is primarily described as a research tool for studying ion channels and receptors[5].

Mechanism of Action

Butein exerts its biological effects by modulating multiple cellular signaling pathways. Its inhibitory action is often directed at protein tyrosine kinases, which are crucial for cell proliferation, survival, and angiogenesis. Butein is typically a reversible and competitive inhibitor with respect to ATP[4][8]. Key pathways and enzymes affected by Butein include:

-

Protein Tyrosine Kinases: Butein is a specific inhibitor of protein tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and p60c-src[3][4][8].

-

NF-κB Signaling: It can directly inhibit IκBα kinase β (IKKβ), preventing the activation of the pro-inflammatory transcription factor NF-κB[1][8].

-

PI3K/AKT/mTOR Pathway: Butein has been shown to suppress the phosphorylation of Akt and downstream effectors, a pathway critical for cell survival and proliferation[9][10][11].

-

STAT3 Signaling: It can inhibit the activation of STAT3, a key transcription factor in many cancers, by blocking upstream kinases like c-Src and JAK2[8][12].

-

Other Enzymes: Butein also shows inhibitory activity against other enzyme classes, including phosphodiesterases (PDEs) and xanthine oxidase[3][8][13].

Quantitative Inhibitory Data

The inhibitory potency of Butein against various enzymes has been quantified and is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's effectiveness.

| Target Enzyme/Process | IC50 Value | Cell Line / Assay Conditions | Reference |

| Epidermal Growth Factor Receptor (EGFR) | 16 µM / 65 µM | HepG2 cells / in vitro | [3][8] |

| p60c-src Tyrosine Kinase | 65 µM | in vitro | [3][4][8] |

| Phosphodiesterase 4 (PDE4) | 10.4 µM | cAMP-specific PDE assay | [3] |

| Xanthine Oxidase (XO) | 2.93 µM / 5.9 µM | in vitro enzyme activity assay | [8][13] |

| Glutathione S-transferase (GST) | 9 µM | Rat liver GST assay | [4] |

| Iron-induced Lipid Peroxidation | 3.3 µM | Rat brain homogenate | [8] |

| Aromatase | 3.7 µM | Enzyme assay | [11] |

Note: IC50 values can vary depending on the specific assay conditions, substrate concentrations, and cell lines used.

Signaling Pathways Modulated by Butein

Butein's function as a kinase inhibitor allows it to interfere with major signaling cascades involved in cell growth and inflammation. The diagram below illustrates its inhibitory action on the PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer.

Butein inhibits key nodes in the PI3K/AKT and MAPK signaling pathways.

Protocols

General In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the IC50 value of Butein against a purified enzyme, such as a protein kinase, using a 96-well plate format.[14][15][16][17]

Materials:

-

Purified enzyme of interest

-

Specific enzyme substrate (e.g., a peptide for a kinase)

-

Butein (stock solution in DMSO, e.g., 10 mM)

-

Appropriate assay buffer (optimized for the enzyme)

-

Cofactors if required (e.g., ATP, MgCl2 for kinases)[14]

-

Detection reagent (e.g., ADP-Glo™ for kinases, or a chromogenic/fluorogenic substrate)

-

96-well assay plates (white or black, depending on detection method)

-

Microplate reader (Luminometer, Fluorometer, or Spectrophotometer)[14]

-

Multichannel pipettes

Experimental Workflow Diagram:

Workflow for a typical in vitro enzyme inhibition assay.

Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of the Butein stock solution in the assay buffer. A typical 8-point dilution series might range from 100 µM to 0.1 µM final concentration. Remember to include a DMSO-only control (vehicle control).

-

Dilute the enzyme and substrate to their optimal working concentrations in the assay buffer. These concentrations should be predetermined during assay development.

-

-

Assay Plate Setup (96-well):

-

Blank Wells: Add assay buffer and DMSO (no enzyme or inhibitor).

-

100% Activity Control Wells: Add assay buffer, enzyme, and DMSO.

-

Test Wells: Add assay buffer, enzyme, and the various dilutions of Butein.

-

It is recommended to run all conditions in triplicate.

-

-

Pre-incubation:

-

Initiate the Enzymatic Reaction:

-

Add the substrate solution (and ATP for kinase assays) to all wells to start the reaction.

-

-

Reaction Incubation:

-

Incubate the plate at the enzyme's optimal temperature (e.g., 30°C or 37°C) for a predetermined period (e.g., 30-60 minutes). Ensure the reaction is in the linear range.

-

-

Signal Detection:

-

Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.

-

Incubate as required for the detection signal to stabilize.

-

-

Data Acquisition:

-

Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader[17].

-

-

Data Analysis:

-

Subtract the average signal of the blank wells from all other measurements.

-

Calculate the percentage of inhibition for each Butein concentration using the following formula: % Inhibition = 100 x [1 - (Signal_Test / Signal_Control)]

-

Plot the % Inhibition against the logarithm of the Butein concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Butein | C15H12O5 | CID 5281222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Butein [sigmaaldrich.com]

- 5. This compound | 155048-06-9 | FGA04806 [biosynth.com]

- 6. biomall.in [biomall.in]

- 7. Chalcone, 3,4,2',4'-tetramethoxy- | C19H20O5 | CID 5936200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Butein Inhibits Angiogenesis of Human Endothelial Progenitor Cells via the Translation Dependent Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Butein sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Butein Derivatives Repress DDX3 Expression by Inhibiting PI3K/AKT Signaling Pathway in MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Butein Inhibits Cell Growth by Blocking the IL-6/IL-6Rα Interaction in Human Ovarian Cancer and by Regulation of the IL-6/STAT3/FoxO3a Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Improved Method for the Synthesis of Butein Using SOCl2/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. superchemistryclasses.com [superchemistryclasses.com]

- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Butein Tetramethyl Ether: Investigating a Novel Anticancer Candidate

Note to the Reader: As of December 2025, publicly available scientific literature does not contain specific data on the anticancer potential or mechanisms of action of butein tetramethyl ether . The following application notes and protocols are based on the extensive research available for its parent compound, butein , which has demonstrated significant promise as an anticancer agent. Researchers interested in this compound are encouraged to use these protocols as a foundational framework for their investigations, adapting them as necessary to explore the unique properties of this derivative.

Application Notes for Butein as a Potential Anticancer Agent

Butein (3,4,2′,4′-tetrahydroxychalcone) is a natural chalcone that has been shown to possess potent anticancer properties across a variety of cancer types.[1][2] It exerts its effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[2][3] These application notes provide an overview of the key cellular pathways affected by butein and summarize its efficacy in various cancer cell lines.

Mechanism of Action:

Butein's anticancer activity is multifaceted, targeting several critical signaling pathways involved in tumorigenesis and progression:

-

Induction of Apoptosis: Butein promotes cancer cell death by activating both the intrinsic and extrinsic apoptotic pathways.[1] This is achieved by down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, and up-regulating pro-apoptotic proteins such as Bax and Bad.[1] Furthermore, butein activates caspases-3, -8, and -9, leading to programmed cell death.[1]

-

Inhibition of Proliferation and Cell Cycle Arrest: Butein has been shown to inhibit the proliferation of various cancer cells in a dose- and time-dependent manner.[4][5] It can induce cell cycle arrest, often at the G2/M phase, by modulating the levels of key cell cycle regulatory proteins.[3]

-

Suppression of Key Signaling Pathways: Butein has been demonstrated to inhibit several signaling pathways that are frequently dysregulated in cancer:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Butein can suppress the phosphorylation of Akt and mTOR, thereby inhibiting downstream signaling.

-

MAPK Pathway: Butein can modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK and p38, which are involved in cell growth and differentiation.[4][6]

-

NF-κB Pathway: The transcription factor NF-κB plays a significant role in inflammation and cancer. Butein can inhibit NF-κB activation and its downstream targets.[2]

-

STAT3 Pathway: Butein can inhibit the phosphorylation of STAT3, a key protein involved in tumor cell survival and proliferation.[7]

-

-

Anti-Metastatic and Anti-Angiogenic Effects: Butein has been shown to inhibit the migration and invasion of cancer cells.[3] It can also suppress the expression of proteins involved in angiogenesis, such as vascular endothelial growth factor (VEGF).[2]

Quantitative Data Summary:

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of butein in various cancer cell lines. This data provides a quantitative measure of its cytotoxic potency.

Table 1: IC50 Values of Butein in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Oral Squamous Cell Carcinoma | CAL27 | 4.361 | [5] |

| Oral Squamous Cell Carcinoma | SCC9 | 3.458 | [5] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer effects of butein or its derivatives like this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Butein or this compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the effect of a compound on the expression and phosphorylation status of key proteins in a signaling pathway.

Materials:

-

Cancer cells treated with the test compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treating the cells with the compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

-

SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then add the ECL substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after compound treatment.

Materials:

-

Cancer cells treated with the test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat the cells with the compound for the desired time. Harvest the cells by trypsinization and wash them with PBS.

-

Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

The following diagrams illustrate the key signaling pathways affected by butein and a general experimental workflow for its evaluation.

References

- 1. Butein Shows Cytotoxic Effects and Induces Apoptosis in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential of butein, a tetrahydroxychalcone to obliterate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular chemotherapeutic potential of butein: A concise review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butein inhibits the proliferation of breast cancer cells through generation of reactive oxygen species and modulation of ERK and p38 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Butein inhibits oral squamous cell carcinoma growth via promoting MCL-1 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Butein sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butein Inhibits Cell Growth by Blocking the IL-6/IL-6Rα Interaction in Human Ovarian Cancer and by Regulation of the IL-6/STAT3/FoxO3a Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Antioxidant Capacity of Butein Tetramethyl Ether

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Butein, a tetrahydroxychalcone, is a well-documented flavonoid known for its potent antioxidant properties. It effectively scavenges free radicals and modulates cellular antioxidant defense mechanisms, primarily through the activation of the Nrf2 signaling pathway.[1][2][3] Butein tetramethyl ether is a derivative of butein where the four hydroxyl groups have been methylated. This structural modification is significant because the antioxidant activity of flavonoids is largely attributed to the presence and arrangement of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals.

Currently, there is limited publicly available data specifically detailing the antioxidant capacity of this compound. Therefore, these application notes provide a comprehensive framework for its investigation, using the known antioxidant activities of the parent compound, butein, as a reference. The following protocols and data are designed to guide researchers in systematically evaluating the free-radical scavenging abilities and cellular antioxidant effects of this compound.

Quantitative Data Summary (Reference: Butein)

The following table summarizes the reported antioxidant capacity of butein . These values serve as a benchmark for comparative studies with this compound.

| Assay Type | Metric | Result (Butein) | Reference Compound | Source |

| DPPH Radical Scavenging | IC50 | 9.2 ± 1.8 µM | α-tocopherol | [4] |

| Iron-Induced Lipid Peroxidation | IC50 | 3.3 ± 0.4 µM | - | [4] |

| Xanthine Oxidase Inhibition | IC50 | 5.9 ± 0.3 µM | - | [4] |

| Xanthine Oxidase Inhibition | IC50 | 2.93 µM | - | [5][6] |

| Peroxyl Radical Trapping | kinh | (3.0 ± 0.9) x 104 M-1s-1 | α-tocopherol (kinh = (2.2 ± 0.6) x 104 M-1s-1) | [7] |

Experimental Protocols

Herein are detailed protocols for assays commonly used to determine antioxidant capacity.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Workflow:

Caption: DPPH radical scavenging assay workflow.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Positive controls: Ascorbic acid, Trolox, or Butein

-

Spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a 200 µM solution of DPPH in methanol. Keep the solution in a light-protected container.[8]

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations to be tested.

-

Assay Performance:

-

Incubation: Incubate the reaction mixtures in the dark at 30°C for 30 minutes.[8]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[9]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Inhibition = [(A_blank - A_sample) / A_blank] x 100

-

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

-

Data Analysis: Plot the % inhibition against the concentration of the test sample to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Workflow:

Caption: ABTS radical cation scavenging assay workflow.

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Ethanol or Phosphate Buffered Saline (PBS)

-

Positive controls: Ascorbic acid, Trolox, or Butein

-

Spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.[10]

-

-

Preparation of Working Solution: Before the assay, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[11]

-

Preparation of Test Samples: Prepare a stock solution of this compound and perform serial dilutions.

-

Assay Performance:

-

Add a small volume (e.g., 10 µL) of the test sample to a larger volume (e.g., 190 µL) of the diluted ABTS•+ working solution.[12]

-

Mix thoroughly.

-

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.[11]

-

Measurement: Record the absorbance at 734 nm.

-

Calculation: Calculate the percentage of ABTS•+ scavenging activity using the formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the ABTS•+ solution without the sample.

-

-

Data Analysis: Determine the IC50 value by plotting the % inhibition against the concentration of the test sample.

Cellular Antioxidant Mechanisms

Butein is known to exert its antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][13] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3] Upstream kinases, including PI3K/Akt and ERK, have been shown to be involved in butein-mediated Nrf2 activation.[2][13][14] A key area of investigation would be to determine if this compound retains the ability to activate this critical protective pathway.

References

- 1. Butein Ameliorates Oxidative Stress in H9c2 Cardiomyoblasts through Activation of the NRF2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butein provides neuroprotective and anti-neuroinflammatory effects through Nrf2/ARE-dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Butein Ameliorates Oxidative Stress in H9c2 Cardiomyoblasts through Activation of the NRF2 Signaling Pathway [mdpi.com]

- 4. Antioxidant properties of butein isolated from Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Improved Method for the Synthesis of Butein Using SOCl2/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and Homobutein Probed by Molecular Kinetic and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Butein Inhibits Oxidative Stress Injury in Rats with Chronic Heart Failure via ERK/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

Application Notes and Protocols for Studying the NF-κB Signaling Pathway with Butein Tetramethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction